
2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known as 4-hydroxyacetophenone hydrochloride, is a white crystalline solid. It has a molecular formula of CHClNO and an average mass of 187.624 Da .
Synthesis Analysis
This compound can be obtained by the oxidation of the biogenic amine 1-(4-hydroxy-phenyl)-2-aminoethanol at high pH .Molecular Structure Analysis
The molecular structure of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride consists of a benzene ring with a hydroxyl group and an ethanone group attached to it. The ethanone group further contains an amino group .Physical And Chemical Properties Analysis
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is a white crystalline solid. It has a molecular weight of 187.63 . The melting point of this compound is between 249-251°C .科学的研究の応用
Synthesis and Characterization : A compound related to 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone hydrochloride, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, has been synthesized and characterized. This compound showed excellent antimicrobial activities, attributed to the presence of chlorine on the main nucleus (Sherekar, Padole, & Kakade, 2022).
Antimicrobial Studies : Another related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, synthesized using 4-chlorophenol, demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the potential of such compounds in medicinal and drug research (Wanjari, 2020).
Biological Evaluation : In the context of biological evaluation, compounds related to 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone hydrochloride have been synthesized and subjected to various studies. For instance, 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone was used in the synthesis of N,O- and N,N-heterocycles, demonstrating its versatility in creating diverse chemical structures (Moskvina, Shilin, & Khilya, 2015).
Cytotoxic Activity and Fluorescence Properties : Derivatives of 3-hydroxyquinolin-4(1H)-ones, starting from compounds like 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone, have been synthesized. These derivatives were tested for cytotoxic activity against various cancer cell lines and also studied for their fluorescence properties, indicating their potential in cancer research and molecular imaging (Kadrić et al., 2014).
Agrobacterium tumefaciens Virulence Suppression : A study on 1-(4-amino-2-hydroxyphenyl)ethanone showed that it suppresses the virulence and metabolism of Agrobacterium tumefaciens, a plant pathogen. This compound affected the quorum sensing system of A. tumefaciens, indicating its potential as a pesticide or in controlling bacterial infections in plants (Zhou et al., 2020).
Heterocyclic Compound Synthesis : In the field of heterocyclic compound synthesis, related compounds have been utilized to create a variety of biologically active molecules. For example, the synthesis of 1-(4-(4-aminophenoxy) phenyl)ethanone led to the creation of novel chalcone derivatives with antimicrobial activity (Patel & Patel, 2012).
Electrochemical and Antimicrobial Studies : Compounds structurally similar to 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone hydrochloride have been used in the synthesis of mono- and dinuclear Ni(II) complexes. These complexes underwent spectroscopic, electrochemical, thermal, and antimicrobial studies, showcasing their application in material science and microbiology (Chai et al., 2017).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazones . These reactions involve the nitrogen atom acting as a nucleophile .
Mode of Action
The compound interacts with its targets through a nucleophilic reaction. The oxygen atom can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from the reaction of this compound with aldehydes and ketones can influence various biochemical pathways, given the wide range of roles these functional groups play in biological systems .
Pharmacokinetics
The compound’s molecular weight (187624 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The formation of oximes and hydrazones could potentially alter the function of target molecules, leading to downstream effects on cellular processes .
Action Environment
The compound is recommended to be stored at -20°c, in a sealed storage, away from moisture , suggesting that temperature and humidity may affect its stability.
特性
IUPAC Name |
2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(11)1-2-6(7)8(12)4-10;/h1-3,11H,4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCAPWAJQYDNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
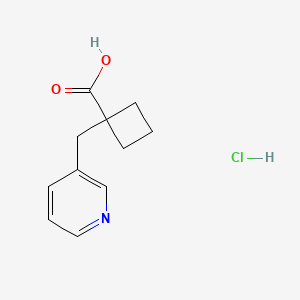
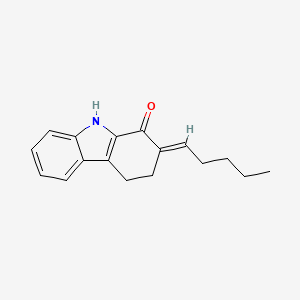
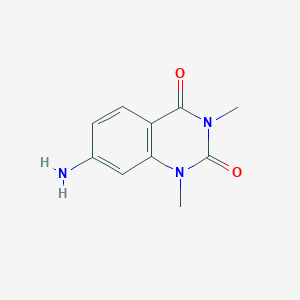
![8-Butyryl-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2818958.png)
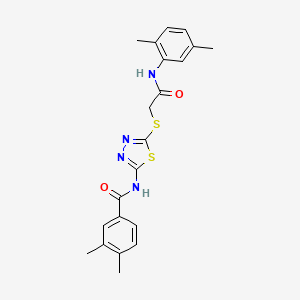
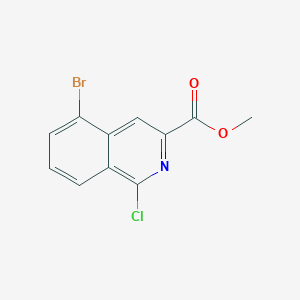
![4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818962.png)
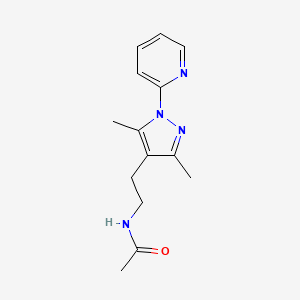
![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2818965.png)
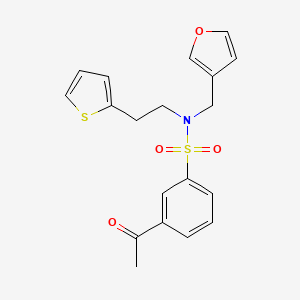
![9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2818968.png)

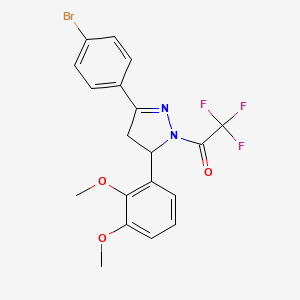
![N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818973.png)
